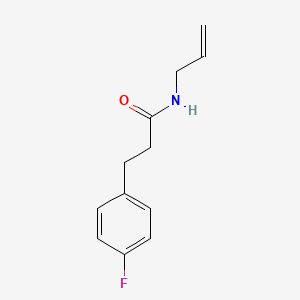

N-allyl-3-(4-fluorophenyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)-N-prop-2-enylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO/c1-2-9-14-12(15)8-5-10-3-6-11(13)7-4-10/h2-4,6-7H,1,5,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPLIUIRWAPFOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)CCC1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of N-allyl-3-(4-fluorophenyl)propanamide

A retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. The most logical disconnection for an amide is the amide bond itself (C-N bond). youtube.com

For this compound, the primary retrosynthetic disconnection severs the amide linkage. This deconstruction leads to two key precursors: 3-(4-fluorophenyl)propanoic acid and allylamine (B125299) . This approach is a standard strategy for the retrosynthesis of secondary amides, which involves identifying the acyl and amine components that form the amide bond. youtube.com

Figure 1: Retrosynthetic Disconnection of this compound ```mermaid graph TD A["this compound"] -->|Amide Disconnection| B["3-(4-fluorophenyl)propanoic acid"]; A -->|Amide Disconnection| C["Allylamine"];

These two starting materials, a carboxylic acid and a primary amine, are readily available and serve as the foundation for various synthetic strategies.

Optimized Synthetic Pathways for this compound

The forward synthesis, guided by the retrosynthetic analysis, involves the coupling of 3-(4-fluorophenyl)propanoic acid and allylamine. While direct thermal condensation is possible, it often requires harsh conditions. acs.orglibretexts.orgTherefore, more efficient and milder methods are typically employed.

The most common and straightforward strategy for forming an amide bond is the reaction between a carboxylic acid and an amine. libretexts.orgHowever, a direct reaction is often slow because the acidic carboxylic acid protonates the basic amine, forming a non-nucleophilic ammonium (B1175870) salt and a non-electrophilic carboxylate. chemistrysteps.comTo overcome this, the carboxylic acid's carbonyl group must be "activated".

One classic activation method involves converting the carboxylic acid into a more reactive acyl derivative, such as an acid chloride . libretexts.org3-(4-fluorophenyl)propanoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 3-(4-fluorophenyl)propanoyl chloride . This highly reactive intermediate can then readily react with allylamine, typically in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, yielding this compound.

indianchemicalsociety.comjove.com

Another feasible approach is the aminolysis of an ester. The methyl or ethyl ester of 3-(4-fluorophenyl)propanoic acid could be synthesized and subsequently reacted with allylamine. google.comHowever, this method is generally less reactive than the acid chloride route and may require heating.

jove.com

To avoid the often harsh conditions of forming and using acid chlorides, a wide array of coupling reagents has been developed to facilitate direct amide bond formation from carboxylic acids and amines under mild conditions. organic-chemistry.orgThese reagents activate the carboxylic acid in situ.

Carbodiimide-Based Coupling: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. chemistrysteps.comajchem-a.comThe carbodiimide (B86325) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. wikipedia.orgthieme-connect.compeptide.comThis intermediate is then attacked by the amine nucleophile (allylamine) to form the amide and a urea (B33335) byproduct. jove.comwikipedia.orgWhile effective, DCC can lead to the formation of N,N'-dicyclohexylurea, which can be difficult to remove, whereas EDC's byproduct is water-soluble, simplifying purification. chemistrysteps.comwikipedia.orgAdditives like N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt) are often used to suppress side reactions and minimize racemization if chiral centers are present.

peptide.comPhosphonium-Based Coupling: Phosphonium (B103445) salt reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP), are also highly effective. They activate the carboxylic acid by forming an activated ester, which is then displaced by the amine. nih.govMore recent methods involve the in situ generation of reactive phosphonium species from stable precursors like triphenylphosphine (B44618) and an N-chloroimide, offering a mild and efficient route to amides.

nih.govacs.org

Below is a table comparing common coupling reagents for the synthesis of this compound.

**Table 1: Comparison of Coupling Reagents for Amide Synthesis**

| Coupling Reagent | Activating Agent Class | Typical Conditions | Advantages | Disadvantages |

| :--- | :--- | :--- | :--- | :--- |

| **DCC** | Carbodiimide | Room temperature, DCM | High yield, inexpensive [ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFT0L5gc-ASnk6q54M3ANcxz1Wt-wANgx1LTnJlO9Qfmi2yQxfzbo-Eup4rg6Ph5ujTTXgDzuGFbSFc6QjgBYVyIXjbEW7TLUGseEmElN7LK_eag0XzqXQvrR-nUGn66eAE9eBoyQ%3D%3D)]| Byproduct (DCU) is poorly soluble, potent allergen [ wikipedia.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFT0L5gc-ASnk6q54M3ANcxz1Wt-wANgx1LTnJlO9Qfmi2yQxfzbo-Eup4rg6Ph5ujTTXgDzuGFbSFc6QjgBYVyIXjbEW7TLUGseEmElN7LK_eag0XzqXQvrR-nUGn66eAE9eBoyQ%3D%3D)][ thieme-connect.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG5D69ugNgxpOOMfGzYSQnF965H7vx9SVozoJXDOzqnYX73AIfWTL0q5F5u_2cAkD6cE2qqTf92HimOFftQnQw1E1rDZ2KjT5Srewft3PwPjmI4SMHOT2f_M6ZyG9uShotKwXGm775LtNJ-NHEpGBcns1WR9g5LDTlU_QtGlttZaKBl1lEHV9j3ROKz)][ peptide.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHF5nmoLAoydYGAEElVkMWrwbmSDLyzOeCqCVn8wBMrTnvbsHLo5zUV0wKwtfqIp_OwKqMa7CKo6upNpfSqhC3oZVSRfc4MQMR7f59fRAcKjBC6yhabaDhsrScgdDi8A0xjv9T8Iel0eP89gZXByceQ0ElWR-tsHUQQ3w%3D%3D)]|

| **EDC** | Carbodiimide | Room temperature, DCM/DMF | Water-soluble byproduct, easy purification [ chemistrysteps.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEgLgVujoQBpbVywMUZA1nGvx5_R5ax-MGSFP25Nuq0bmmX11zaG0HYZ-SUyRJru6Bo6dxBWszIYwr-G9Cc_hGD2b3LqFP2h70gIoXKFo2NqTjGrqsshQ37zBv70SawGnUhWAq60K7tAj_wsNdHuVHoquGE20DdCQPyG2hpVI8qTQ31YHB7t_ix)][ nih.gov(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHGFtlVIqzG2FTfWZobw0-6h931SQmGQc8PJ4QUm1BBl7vHwwYKeIpXl2DAGmHslIh0JdHpP-05P9SlwsyZFhYQxrSy5I7bhmJ9AF8-UrQ09WY87N_pG3Q0dmtS1HyzAygKwMw%3D)]| More expensive than DCC |

| **PyBOP** | Phosphonium Salt | Room temperature, DMF, Base (e.g., DIPEA) | High efficiency, low racemization | Can be toxic, relatively expensive |

| **HBTU/HATU** | Aminium/Uronium Salt | Room temperature, DMF, Base (e.g., DIPEA) | Very fast reactions, high yields | Expensive, potential side reactions |

| **Boric Acid** | Lewis Acid Catalyst | Heating, often solvent-free | Green catalyst, water is the only byproduct [ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHP2rt5SIUrv6UMqjkm-X5tEdbTy_i_0FOqse32tWKy4s41FJyIT4in8yDbfNXfP2KAiWg-2hC2c7X9TAziaI7txZNS_CeQWj2Z6nESm5iwANrAQQz49I91Z1ttqkm_JxSDpUABZw%3D%3D)][ scispace.com(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQElNaNUE8r2WDdBluA-YA8tqW191b9Box4v-ukta5SfLOC4IJeAAlfCAVNDGXV7VLz11o7ckiwQ86pLR_2mxH74uX1k1PVOtjkOVqs93vOkYSqVPfoBY2TuLfAhmMtoTIGGryV9ZEnLY6SrtzkZONbqmgreNSY4_AEGlBCGK6o95dUjh3XGDhcy5ncr5yGY5sE81g8y68cXiSCrla4o)]| Requires heating, may have limited substrate scope [ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHP2rt5SIUrv6UMqjkm-X5tEdbTy_i_0FOqse32tWKy4s41FJyIT4in8yDbfNXfP2KAiWg-2hC2c7X9TAziaI7txZNS_CeQWj2Z6nESm5iwANrAQQz49I91Z1ttqkm_JxSDpUABZw%3D%3D)]|

Modern synthetic chemistry emphasizes sustainability, prompting the development of "green" methods for amide bond formation. bohrium.comresearchgate.netThese strategies aim to reduce waste, avoid hazardous solvents, and improve energy efficiency.

scispace.comrsc.orgCatalytic Methods: Instead of stoichiometric activating agents that generate significant waste, catalytic methods are preferred. Boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids and amines, often under solvent-free conditions, with water being the only byproduct.

acs.orgscispace.comMicrowave-Assisted Synthesis: Microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and purity in shorter times compared to conventional heating. tandfonline.comacs.orgThe direct reaction of 3-(4-fluorophenyl)propanoic acid and allylamine could be performed under microwave irradiation, potentially with a catalyst like ceric ammonium nitrate (B79036) (CAN) or even under catalyst-free conditions.

indianchemicalsociety.comtandfonline.comnih.govAlternative Solvents: Traditional amide syntheses often use hazardous dipolar aprotic solvents like DMF, NMP, or DCM. researchgate.netrsc.orgGreen chemistry encourages their replacement with more benign alternatives. Bio-based solvents like Cyrene™ or 2-methyltetrahydrofuran (B130290) (2-MeTHF) have been successfully used in amide synthesis. bohrium.comrsc.orgIn some cases, reactions can be run in water or under solvent-free conditions, further enhancing the environmental profile of the synthesis.

scispace.comnih.govTable 2: Green Chemistry Approaches for Amide Synthesis

| Approach | Principle(s) of Green Chemistry | Example Condition | Benefits |

| :--- | :--- | :--- | :--- |

| Catalytic Amidation | Catalysis, Atom Economy | Boric acid, heat scispace.com| Reduces waste, avoids stoichiometric activators |

| Microwave Synthesis | Design for Energy Efficiency | Solvent-free, microwave irradiation tandfonline.comnih.gov| Rapid reaction times, improved yields, energy saving |

| Greener Solvents | Safer Solvents & Auxiliaries | Reaction in Cyrene™ or 2-MeTHF bohrium.comrsc.org| Reduces use of toxic and hazardous solvents |

| Solvent-Free Reaction | Waste Prevention | Neat mixture of reactants, heat/microwave scispace.comnih.gov| Eliminates solvent waste, simplifies workup |

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs allows for the exploration of structure-activity relationships. For this compound, modifications can be envisioned on the aromatic ring, the propanamide backbone, or the N-allyl group.

Creating derivatives by modifying the N-allyl group involves using different substituted allylic amines in the final coupling step with 3-(4-fluorophenyl)propanoic acid (or its activated form). A variety of substituted allylic amines can be synthesized through methods like the reductive amination of α,β-unsaturated aldehydes or other established protocols. nih.govFor example, reacting crotonaldehyde (B89634) (but-2-enal) with an amine via reductive amination would yield an N-crotyl (N-but-2-enyl) amine, which could then be used to synthesize the corresponding N-crotyl propanamide analog.

Recent advances in biocatalysis, utilizing enzymes such as reductive aminases (RedAms), offer a green and highly selective route to a wide range of secondary and tertiary allylic amines from α,β-unsaturated aldehydes. nih.govThis enzymatic approach could generate a library of novel allylic amines for coupling.

The table below outlines potential modifications to the N-allyl group and the corresponding amine precursors required for the synthesis.

**Table 3: Potential Analogs via Modification of the N-Allyl Group**

| Desired N-Substituent | Required Amine Precursor | Name of Amine Precursor |

| :--- | :--- | :--- |

| **N-methallyl** | 2-methylprop-2-en-1-amine | Methallylamine |

| **N-crotyl** | But-2-en-1-amine | Crotylamine |

| **N-cinnamyl** | 3-Phenylprop-2-en-1-amine | Cinnamylamine |

| **N-(2-chloroallyl)** | 2-Chloroprop-2-en-1-amine | 2-Chloroallylamine |

| **N-(prop-2-yn-1-yl)** | Prop-2-yn-1-amine | Propargylamine |

Table of Compounds

Compound Name This compound 3-(4-fluorophenyl)propanoic acid Allylamine Thionyl chloride Oxalyl chloride 3-(4-fluorophenyl)propanoyl chloride Pyridine Triethylamine N,N'-dicyclohexylcarbodiimide (DCC) 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) N,N'-dicyclohexylurea N-hydroxysuccinimide (NHS) N-hydroxybenzotriazole (HOBt) Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) Triphenylphosphine Boric Acid Ceric ammonium nitrate (CAN) N,N-dimethylformamide (DMF) N-Methyl-2-pyrrolidone (NMP) Dichloromethane (DCM) Cyrene™ 2-methyltetrahydrofuran (2-MeTHF) But-2-enal (Crotonaldehyde) Methallylamine Crotylamine Cinnamylamine 2-Chloroallylamine Propargylamine

Synthesis of this compound Analogs and Derivatives

Structural Variations of the Phenylpropanamide Core

The phenylpropanamide scaffold serves as a versatile template for chemical modification, allowing for the synthesis of a diverse range of derivatives. Research into related structures demonstrates that variations can be introduced at several positions, including the phenyl ring, the propanamide backbone, and the N-allyl group, to explore structure-activity relationships.

A key strategy for modifying the core involves the use of different starting materials and synthetic routes. For instance, the synthesis of various N-aryl 2-alkenamides can be achieved by treating N-aryl 3-(phenylsulfonyl)propanamides with a base like potassium tert-butoxide. This intermediate can then be further reacted in a one-pot synthesis with reagents like allyl bromide to introduce the N-allyl group, yielding N-allyl N-aryl 2-alkenamides researchgate.net. This methodology highlights a viable pathway for creating structural analogs.

Furthermore, the synthesis of fluorinated heterocycles such as pyrimidines and pyrazoles has been accomplished using fluorinated building blocks like potassium 2-cyano-2-fluoroethenolate nih.gov. This approach, which involves the cyclocondensation of a fluorinated precursor with amidines or hydrazines, suggests that the fluorophenyl group of this compound could potentially be replaced with various fluorinated heterocyclic rings, leading to novel structural variants nih.gov.

Modifications can also be introduced by altering the substituents on the phenyl ring or by changing the length and nature of the acyl chain. For example, derivatives with different halogen substitutions on the phenyl ring or with alternative alkyl groups in place of the allyl moiety can be synthesized to investigate their chemical properties. The synthesis of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides illustrates the preparation of analogs by modifying the N-alkyl substituent and the aromatic core nih.gov.

Table 1: Examples of Synthetic Precursors for Structural Variation

| Precursor Compound | Resulting Structural Variation | Synthetic Method | Reference |

|---|---|---|---|

| N-aryl 3-(phenylsulfonyl)propanamides | N-allyl N-aryl 2-alkenamides | Base-mediated elimination followed by N-alkylation | researchgate.net |

| Potassium 2-cyano-2-fluoroethenolate | Fluorinated pyrimidines and pyrazoles | Cyclocondensation with amidines or hydrazines | nih.gov |

| Methyl 3-(3-oxo-3,4-dihydroquinoxalin-2-yl) propanoate | N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides | Benzylation followed by hydrazinolysis and coupling with amines | nih.gov |

Synthesis of Stereoisomers and Enantiomeric Resolution

The presence of a chiral center in molecules containing a propanamide core, such as in derivatives of this compound where the propane (B168953) chain is substituted, necessitates methods for the synthesis and separation of stereoisomers. The biological and chemical properties of enantiomers can differ significantly, making their separation and characterization crucial.

Stereoselective Synthesis: The synthesis of specific stereoisomers can be achieved through asymmetric synthesis. This often involves using chiral starting materials or chiral catalysts. For example, in the synthesis of stereoisomers of ohmefentanyl, a potent fentanyl analog, optically active 3-methyl-N-phenyl-4-piperidinamines were reacted with (R)- or (S)-styrene oxide to produce eight distinct optically active isomers nih.gov. This approach, where the chirality is controlled at each synthetic step, allows for the targeted production of a desired stereoisomer.

Enantiomeric Resolution: When a synthesis results in a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate them.

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating enantiomers. The racemic mixture is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. For instance, the enantiomers of 4-nitropropranolol and 7-nitropropranolol have been successfully separated using a Kromasil 5-Amycoat chiral column with a mobile phase of n-hexane and isopropanol (B130326) containing a small amount of diethylamine (B46881) nih.gov. This technique provides high yields and excellent enantiopurity (>98%) nih.gov.

Crystallization: Enantiomeric enrichment can sometimes be achieved through crystallization. This may involve direct crystallization of the racemate or the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent. These diastereomeric salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. For example, (+)-(3R,4S)-4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine has been enriched from a mixture of enantiomers through a two-fold crystallization process researchgate.net.

The absolute configuration of the separated enantiomers is then typically determined using techniques like X-ray crystallography or by using spectroscopic methods such as NMR with chiral derivatizing agents, like Mosher's acid nih.govnih.govresearchgate.net.

Pre Clinical Biological and Pharmacological Investigations

Cellular Pharmacodynamics of N-allyl-3-(4-fluorophenyl)propanamide

Modulation of Key Cellular Processes (e.g., cell growth, migration in research models)

Research into compounds structurally related to This compound has primarily focused on their effects on cancer cell growth. Specifically, studies on N-allyl quinoxalinecarboxamides and N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides have demonstrated notable antiproliferative activity against a variety of human cancer cell lines.

One study detailed the synthesis and antiproliferative testing of a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides. nih.gov These compounds were evaluated against four cancer cell lines: PC-3 (prostate cancer), HeLa (cervical cancer), HCT-116 (colon carcinoma), and MCF-7 (breast adenocarcinoma). nih.gov The research identified a quinoxaline-based scaffold with broad-spectrum antiproliferative activity. nih.gov

Another investigation focused on quinoxalinepeptidomimetic derivatives, including N-alkyl-3-(4-allyl-3-oxo-3,4-dihydro-quinoxalin-2-yl)propanamides. rsc.org A number of these synthesized compounds exhibited inhibitory action against the HCT-116 cell line. rsc.org Further examination revealed that the active compounds could increase caspase 3 activity, which is a key enzyme in the process of programmed cell death, or apoptosis. rsc.org This suggests that one of the mechanisms by which these related compounds inhibit cancer cell growth is by inducing apoptosis. rsc.org The study also noted that these active compounds did not show cytotoxic effects on normal, non-cancerous cells (HEK-293). rsc.org

The antiproliferative activities of these related N-allyl derivatives are summarized in the data tables below, showcasing their potency in terms of IC₅₀ values (the concentration of a drug that is required for 50% inhibition in vitro).

In Vivo Pharmacological Evaluation in Animal Models

As of the current available literature, no specific in vivo pharmacological evaluations in animal models for This compound have been reported. The subsequent sections are therefore based on the type of assessments that would be conducted for such a compound, drawing context from studies on related chemical structures where available.

While direct in vivo efficacy data for This compound is not available, the in vitro antiproliferative data from related N-allyl propanamide derivatives suggest potential utility in cancer models. For instance, a series of N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides were assessed for their antitumor effects against four cancer cell lines. nih.gov One compound in this series, compound 6k, exhibited the highest activity against the four tested cancer cell lines. mdpi.com

Another study on new N-allyl quinoxalinecarboxamides and their O-regioisomers found that out of 34 synthesized derivatives, 22 showed inhibitory action against HCT-116 cells. rsc.org

The tables below present the in vitro efficacy of these related compounds against various cancer cell lines.

Table 1: Antiproliferative Activity of N-Alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamide Derivatives nih.govmdpi.com

| Compound | MCF-7 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HeLa IC₅₀ (µM) | PC-3 IC₅₀ (µM) |

| Compound 6f | < 50 | < 50 | < 50 | < 50 |

| Compound 6g | < 50 | < 50 | < 50 | < 50 |

| Compound 6i | < 50 | < 50 | < 50 | < 50 |

| Compound 6k | 6.93 ± 0.4 | 10.88 ± 0.8 | 9.46 ± 0.7 | 12.17 ± 0.9 |

| Doxorubicin (control) | 4.17 ± 0.2 | 5.23 ± 0.3 | 5.57 ± 0.4 | 8.87 ± 0.6 |

IC₅₀ values represent the mean ± standard deviation. A lower IC₅₀ value indicates greater potency. Data sourced from studies on related quinoxaline (B1680401) propanamides. nih.govmdpi.com

Table 2: Inhibitory Action of N-allyl quinoxalinecarboxamide Derivatives against HCT-116 Cells rsc.org

| Compound Series | Number of Active Compounds | IC₅₀ Range (mg/ml) |

| N-allyl quinoxalinecarboxamides | 22 out of 34 | 0.11 - 0.78 |

This table summarizes the findings from a screening of 34 related compounds, indicating a range of inhibitory concentrations for the active derivatives. rsc.org

There is no publicly available information on the dose-response characterization of This compound in animal studies. This type of study would be essential to determine the relationship between the administered dose and the observed pharmacological effect, helping to establish the potency and efficacy of the compound in a living organism.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophoric Elements within N-allyl-3-(4-fluorophenyl)propanamide

The essential structural features required for the biological activity of compounds like this compound can be defined by a pharmacophore model. This model typically consists of three key elements derived from analogous structures investigated in various research contexts:

An Aromatic Ring: The 4-fluorophenyl group serves as a crucial aromatic region. In many biologically active compounds, this ring engages in hydrophobic and π-π stacking interactions with target receptors. mdpi.com For instance, in a series of quinoxaline-based compounds, an aromatic ring was found to be essential for binding to key residues. mdpi.com

A Hydrogen-Bonding Amide Linker: The propanamide core provides a rigid backbone and contains essential hydrogen bond donor (N-H) and acceptor (C=O) sites. This linker properly orients the other pharmacophoric features and engages in critical hydrogen bonding interactions within the binding site of a biological target.

A Lipophilic N-Substituent: The N-allyl group provides a lipophilic handle that can fit into a hydrophobic pocket within the receptor. The size, shape, and nature of this substituent are often critical for modulating potency and selectivity.

These elements—the substituted aromatic ring, the amide linker, and the N-substituent—collectively form the foundational pharmacophore of this class of molecules.

Impact of N-Allyl Substituent on Biological Activity and Selectivity

The substituent attached to the amide nitrogen plays a pivotal role in determining the pharmacological profile of the molecule. The N-allyl group, an unsaturated three-carbon chain, has specific properties that influence activity.

In studies of related N-alkyl propanamides, the nature of the N-substituent significantly modulates biological effects. For example, in a series of 3-(3-benzyloxyquinoxalin-2-yl) propanamides, various N-alkyl and N-aryl groups were tested to probe their effect on antiproliferative activity. mdpi.com While this study did not directly compare an allyl group to a saturated propyl group, it demonstrated that modifying this position leads to a wide spectrum of activity, with certain substituents conferring higher potency against specific cell lines. mdpi.com

The introduction of the double bond in the allyl group compared to a saturated propyl group adds conformational rigidity and introduces potential for different types of interactions (e.g., π-π stacking with aromatic residues). The following table illustrates hypothetical SAR data for the N-substituent, based on general principles observed in related compound series.

Table 1: Impact of N-Substituent Modification on Relative Potency

| Compound | N-Substituent (R) | Relative Potency |

|---|---|---|

| Analog 1 | -H | Low |

| Analog 2 | -CH₃ (Methyl) | Moderate |

| Analog 3 | -CH₂CH₃ (Ethyl) | High |

| Parent Compound | -CH₂CH=CH₂ (Allyl) | High |

| Analog 4 | -CH₂CH₂CH₃ (Propyl) | Moderate-High |

This table is representative and based on general SAR principles, not on specific experimental data for this compound.

Significance of 4-Fluoro Substitution on the Phenyl Ring

The substitution pattern on the phenyl ring is a well-established determinant of activity in many classes of bioactive molecules. The presence of a fluorine atom at the para-position (position 4) of the phenyl ring in this compound has several important implications.

Metabolic Stability: Fluorine substitution, particularly at the para-position, can block sites of metabolism. The cytochrome P450 enzymes that are responsible for drug metabolism often hydroxylate the para-position of a phenyl ring. Placing a fluorine atom at this site prevents this oxidation, which can slow the compound's clearance from the body and increase its duration of action. nih.gov

Receptor Binding and Potency: Fluorine is the most electronegative element and its substitution on an aromatic ring alters the electronic properties of the ring. This can enhance binding affinity to target receptors through favorable electrostatic or dipole interactions. nih.govstackexchange.com In studies of fentanyl analogs, para-fluoro substitution on the N-phenyl ring (para-fluorofentanyl) was found to be a potent modification. nih.govnih.govcfsre.org

Lipophilicity and Bioavailability: The addition of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier. nih.gov This modulation of lipophilicity is a key strategy in drug design to optimize pharmacokinetic properties. nih.gov

The table below compares the activity of compounds with different substitutions on the phenyl ring, based on findings from analogous fentanyl-related substances. nih.gov

Table 2: Influence of Phenyl Ring Substitution on Biological Activity

| Compound | Substitution (X) | Relative Activity |

|---|---|---|

| Analog A | -H (Unsubstituted) | Baseline |

| Analog B | 2-Fluoro | Active |

| Analog C | 3-Fluoro | Active |

| Parent Compound | 4-Fluoro | Highly Active |

| Analog D | 4-Chloro | Active |

This table is based on general SAR trends observed in related compound classes like fluorinated fentanyl analogs.

Role of the Propanamide Linker and its Conformational Flexibility

The propanamide linker connecting the N-allyl group and the 4-fluorophenyl ring is not merely a spacer but an active contributor to the molecule's biological activity. Its length, rigidity, and hydrogen-bonding capabilities are critical.

Optimal Length and Spacing: The three-atom length of the propanamide linker is often crucial for positioning the aromatic ring and the N-substituent at an optimal distance to interact with their respective binding pockets on a target protein. In one study of NMDA receptor antagonists, a seven-atom linker was found to be optimal, and shortening the linker resulted in decreased potency. nih.gov This highlights the importance of linker length for proper pharmacophore alignment.

Conformational Flexibility: While the amide bond itself is planar and rigid, the single bonds within the propanamide chain allow for significant conformational flexibility. This flexibility enables the molecule to adopt the most favorable conformation to fit into the binding site of a receptor. nih.govnih.gov Computational studies emphasize that accounting for receptor and ligand flexibility is paramount for accurately predicting binding modes and affinities. researchgate.netrepec.org The ability of the propanamide linker to adopt different low-energy conformations can be a key determinant of binding success. nih.gov

Hydrogen Bonding: The amide moiety itself is a critical pharmacophoric feature, containing a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). These groups frequently form key interactions with amino acid residues in the active site of a protein, anchoring the ligand in place.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.gov For a series of analogs of this compound, a QSAR model could be developed to predict the potency of new, unsynthesized compounds.

A typical 2D-QSAR study involves calculating various molecular descriptors for a set of molecules with known activities. nih.gov These descriptors can encode physicochemical properties such as:

Hydrophobicity (e.g., logP): Describes the molecule's lipophilicity.

Electronic Properties (e.g., Hammett constants, partial charges): Describe the electronic influence of substituents. nih.gov

Steric Parameters (e.g., molar refractivity, STERIMOL values): Describe the size and shape of substituents. nih.gov

Topological Indices: Describe molecular connectivity and branching.

A statistical method, such as partial least squares (PLS) regression, is then used to build a mathematical equation linking these descriptors to the biological activity. nih.gov For example, a hypothetical QSAR equation might look like:

Activity = c0 + (c1 * logP) - (c2 * Steric_Parameter) + (c3 * Electronic_Parameter)

While no specific QSAR model for this compound has been published, models for related structures like CCR5 antagonists have shown the importance of hydrophobicity and charge in determining binding affinity. nih.gov Such a model would be invaluable for guiding the synthesis of more potent and selective analogs by predicting which structural modifications are most likely to improve efficacy.

Correlation between Structural Modifications and Pre-clinical Efficacy/Potency

Based on the SAR principles discussed, a clear correlation emerges between specific structural modifications and the potential for pre-clinical efficacy. The potency of this compound analogs is a multifactorial outcome of the interplay between its different structural components.

Modifications to the N-Substituent: Small, lipophilic alkyl groups on the amide nitrogen tend to be favorable. The unsaturation of the allyl group may offer a slight advantage in potency over a saturated propyl group due to increased rigidity or specific π-interactions. Bulky or highly polar substituents in this position are generally detrimental to activity.

Modifications to the Phenyl Ring: The 4-fluoro substituent is likely optimal or near-optimal. It enhances metabolic stability and potency. Moving the fluorine to the ortho or meta positions may retain activity but potentially alter the selectivity profile. nih.gov Replacing fluorine with larger halogens (Cl, Br) or electron-donating groups (-OCH₃) is often found to decrease potency in related series.

Modifications to the Linker: The propanamide linker is sensitive to changes in length. Both shortening and lengthening the three-carbon chain would likely disrupt the optimal positioning of the terminal groups and reduce activity.

The following table summarizes the expected impact of various structural changes on pre-clinical potency, drawing analogies from well-studied chemical series.

Table 3: Summary of Structure-Activity Relationships and Predicted Potency

| Modified Region | Modification | Predicted Effect on Potency | Rationale |

|---|---|---|---|

| N-Substituent | N-Propyl | Decrease | Loss of potential π-interaction, altered conformation. |

| N-Methyl | Decrease | Sub-optimal hydrophobic interaction. | |

| N-Benzyl | Significant Decrease | Steric hindrance in the binding pocket. | |

| Phenyl Ring | 3-Fluoro substitution | Slight Decrease | Sub-optimal electronic/steric interaction compared to 4-fluoro. nih.gov |

| Unsubstituted (H) | Decrease | Reduced potency and increased metabolic vulnerability. nih.gov | |

| 4-Chloro substitution | Slight Decrease | Altered electronics and sterics compared to fluorine. | |

| Propanamide Linker | Ethanamide (shorten) | Significant Decrease | Sub-optimal spacing of pharmacophoric elements. nih.gov |

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations with Potential Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as N-allyl-3-(4-fluorophenyl)propanamide) when bound to a second molecule (a receptor, typically a protein or enzyme). ekb.eguomisan.edu.iq The goal is to predict the binding mode and affinity, often represented as a docking score, which can suggest the strength and stability of the interaction.

Research Findings: There are no specific molecular docking studies published in the search results that detail the interaction of this compound with any particular biological target. In a typical study, researchers would identify a potential target enzyme or receptor, and docking simulations would reveal key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's amino acid residues. For related fluorinated or propanamide compounds, studies have used docking to explore binding with targets like the 5-HT1A serotonin (B10506) receptor or various enzymes, but these results cannot be directly extrapolated to the specific title compound. nih.govwestmont.edu

Molecular Dynamics Simulations for Ligand-Receptor Interactions

Molecular dynamics (MD) simulations provide detailed information on the movement of atoms and molecules over time. researchgate.net After a ligand is "docked" into a receptor, MD simulations can be run to assess the stability of the resulting complex in a simulated physiological environment. researchgate.net This technique helps to understand how the ligand and receptor interact and adapt to each other's presence, providing a more dynamic picture than the static view from molecular docking.

Research Findings: No specific molecular dynamics simulation studies for this compound are available in the provided search results. Such a study would typically analyze the root-mean-square deviation (RMSD) to assess the stability of the complex, as well as analyze specific interactions and conformational changes over the simulation period, often on the nanosecond scale.

Ligand-Based Drug Design (LBDD) Strategies (e.g., pharmacophore modeling)

Ligand-based drug design (LBDD) is used when the three-dimensional structure of the biological target is unknown. researchgate.net This approach relies on the information from a set of known molecules that bind to the target. A pharmacophore model can be generated, which describes the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.

Research Findings: There are no LBDD or pharmacophore modeling studies specifically involving this compound found in the search results. To conduct such a study, a series of active compounds with similar structures would be required to derive a common pharmacophore model, which could then guide the design of new, potentially more potent, molecules.

Structure-Based Drug Design (SBDD) Methodologies

In contrast to LBDD, structure-based drug design (SBDD) relies on the known 3D structure of the biological target, which is often determined through techniques like X-ray crystallography or NMR spectroscopy. researchgate.net With the target's structure in hand, researchers can design ligands that fit precisely into the binding site, a process greatly aided by molecular docking simulations.

Research Findings: As with the other computational methods, no specific SBDD studies for this compound have been published in the available literature. An SBDD approach would involve docking the compound into a known receptor structure to predict binding and guide further chemical modifications to improve affinity and selectivity.

Quantum Chemical Calculations to Investigate Electronic Properties

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. researchgate.netnih.gov These calculations can determine properties like the distribution of electron density, the energies of molecular orbitals (e.g., HOMO and LUMO), and the electrostatic potential. This information helps in understanding the molecule's reactivity and its potential to interact with biological targets.

Research Findings: No specific quantum chemical calculation results for this compound are available. A typical study would report on calculated parameters that provide insight into the molecule's stability and reactivity.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Research Prioritization

In silico ADMET prediction is a crucial step in early-stage drug discovery to evaluate the "drug-likeness" of a compound. researchgate.net Various computational models and online tools can predict a molecule's physicochemical properties and its likely pharmacokinetic and toxicity profile. mdpi.comjonuns.comnih.gov These predictions help to identify candidates that are more likely to succeed in later stages of development and deprioritize those with predicted poor ADMET properties.

Research Findings: While ADMET profiles for many related compounds have been predicted in the literature, a specific and detailed ADMET prediction for this compound is not available. A predictive analysis would typically involve calculating properties related to Lipinski's Rule of Five and other parameters to assess oral bioavailability and potential toxicity risks.

Below is an interactive table showing a hypothetical ADMET prediction for a compound like this compound, based on general properties of similar small molecules. Note: This data is illustrative and not based on published results for the specific compound.

| Property | Predicted Value | Favorable Range/Comment |

| Molecular Weight ( g/mol ) | 221.26 | < 500 (Lipinski's Rule) |

| LogP (Lipophilicity) | ~2.5 - 3.0 | < 5 (Lipinski's Rule), indicates good permeability |

| Hydrogen Bond Donors | 1 | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | 2 | < 10 (Lipinski's Rule) |

| Water Solubility | Low to Moderate | A balance is needed for absorption. mdpi.com |

| BBB Permeability | Likely | Many small, lipophilic molecules can cross the BBB. researchgate.net |

| CYP450 Inhibition | Possible | Prediction would depend on specific isozymes. |

| Hepatotoxicity | Low Probability | Often predicted by models like ProTox or DILIrank. |

| Oral Bioavailability | Good | Based on compliance with rules like Lipinski's. |

Pre Clinical Pharmacokinetic and Metabolic Profiling Animal Models and in Vitro

Absorption and Distribution Studies in Animal Models

Specific studies detailing the absorption and distribution of N-allyl-3-(4-fluorophenyl)propanamide in animal models are not extensively available in publicly accessible literature. However, based on its structural characteristics as a lipophilic amide, it is anticipated to be readily absorbed following oral administration. The presence of the fluorophenyl group can enhance its lipophilicity, potentially leading to good membrane permeability and absorption. mdpi.com

In Vitro Metabolic Stability Assessment in Hepatic Microsomes and Hepatocytes

The metabolic stability of a new chemical entity is a critical parameter evaluated during pre-clinical development, often using in vitro systems such as liver microsomes and hepatocytes. nih.govnih.gov These systems contain a wide array of drug-metabolizing enzymes and are used to predict the in vivo clearance of a compound. nih.gov

For this compound, it is anticipated that incubation with hepatic microsomes would result in metabolic turnover. The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance. A study on a structurally similar compound, N-phenyl-N-[1-(2-phenylethyl)-4-piperidyl]-3-phenylpropanamide (3-PPF), revealed a very short metabolic half-life of less than 10 minutes in human liver microsomes, indicating rapid metabolism. nih.gov Conversely, another analog, benzoylfentanyl, exhibited a much longer half-life of over 80 minutes, highlighting how small structural changes can significantly impact metabolic stability. nih.gov Given the presence of an allyl group, which can be a site for oxidation, and the propanamide linkage, which can undergo hydrolysis, this compound is likely to be metabolized at a moderate to rapid rate in hepatic microsomes.

Hepatocytes, being intact cells, offer a more comprehensive metabolic system, including both Phase I and Phase II enzymes. nih.gov In hepatocyte incubations, one would expect to see the formation of various metabolites alongside the depletion of the parent compound. The half-life determined in hepatocytes can provide a more complete picture of the compound's metabolic fate. For a related compound, ETN101, the half-life in hepatocytes varied across species: 120.4 min in mice, 68.9 min in rats, 112.7 in dogs, and 73.1 in monkeys. nih.gov

Table 1: Predicted In Vitro Metabolic Stability Parameters for this compound

| Parameter | Predicted Outcome | Rationale based on Analogous Compounds |

| Hepatic Microsomal Half-life (t½) | Short to Moderate | The presence of metabolically labile sites such as the allyl group and amide bond suggests susceptibility to rapid metabolism, similar to some fentanyl analogs. nih.gov |

| Hepatocyte Intrinsic Clearance (CLint) | Moderate to High | Compounds with multiple metabolic pathways tend to have higher intrinsic clearance. |

Identification and Structural Characterization of Major Metabolites in Animal Models

While specific metabolite identification studies for this compound are not available, the metabolic pathways can be predicted based on the metabolism of other fentanyl analogs. d-nb.inforesearchgate.net The primary metabolic transformations are expected to occur at the N-allyl group, the propanamide linkage, and the aromatic ring.

Major anticipated metabolic pathways include:

N-deallylation: Cleavage of the N-allyl group is a common metabolic pathway for N-substituted compounds, leading to the formation of 3-(4-fluorophenyl)propanamide.

Hydroxylation: The allyl group can be hydroxylated. The aromatic fluorophenyl ring is also a potential site for hydroxylation. Hydroxylation can also occur on the propanamide side chain. d-nb.info

Amide Hydrolysis: The propanamide bond can be cleaved, resulting in the formation of 4-fluoro-phenethylamine and allylamine (B125299). d-nb.info

Oxidation of the Allyl Group: The allyl group can be oxidized to form an epoxide, which can then be hydrolyzed to a dihydrodiol.

Phase II Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate (B86663) to form more water-soluble metabolites for excretion. d-nb.info

A study on 3-phenylpropanoylfentanyl showed that it was primarily monohydroxylated at the N-acyl group. nih.gov For fluorofentanyl isomers, N-dealkylation and various hydroxylations were observed. nih.gov

Table 2: Predicted Major Metabolites of this compound in Animal Models

| Metabolite ID (Hypothetical) | Structure Description | Predicted Metabolic Pathway |

| M1 | 3-(4-fluorophenyl)propanamide | N-deallylation |

| M2 | N-allyl-3-(4-fluorophenyl-hydroxy)propanamide | Aromatic Hydroxylation |

| M3 | N-(hydroxyallyl)-3-(4-fluorophenyl)propanamide | Allyl Group Hydroxylation |

| M4 | 4-fluoro-phenethylamine | Amide Hydrolysis |

| M5 | Glucuronide or sulfate conjugate of M2/M3 | Phase II Conjugation |

Elucidation of Enzyme Systems Involved in this compound Metabolism

The metabolism of this compound is likely mediated by several enzyme systems, primarily the cytochrome P450 (CYP) superfamily for oxidative reactions and carboxylesterases for hydrolysis.

Cytochrome P450 (CYP) Enzymes: N-dealkylation and hydroxylation reactions are predominantly catalyzed by CYP enzymes. researchgate.net Based on studies of other fentanyl analogs, CYP3A4 is often a major enzyme involved in the metabolism of these compounds. d-nb.info Other isoforms such as CYP2D6 and CYP2C19 could also play a role. researchgate.net The fluorination of a compound can sometimes influence which CYP isoforms are involved in its metabolism.

Carboxylesterases (CES): Amide hydrolysis is primarily mediated by carboxylesterases, which are abundant in the liver and other tissues. nih.gov

UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs): These Phase II enzymes are responsible for the conjugation of hydroxylated metabolites, facilitating their excretion. d-nb.info

In a study of the fentanyl analog 3-phenylpropanoylfentanyl, its rapid metabolism was attributed to hydroxylation, a CYP-mediated process. nih.gov

Excretion Pathways in Pre-clinical Species

Specific excretion data for this compound is not documented in the available literature. However, for most xenobiotics, excretion occurs via the renal (urine) and/or hepatobiliary (feces) routes. The relative contribution of each pathway depends on the physicochemical properties of the metabolites.

Metabolites of fentanyl and its analogs are primarily excreted in the urine. d-nb.info Given that the predicted metabolites of this compound are more polar than the parent compound, particularly the conjugated metabolites, renal excretion is expected to be a significant pathway. Less polar metabolites or the parent compound itself, if excreted unchanged to a small extent, might be found in the feces. Studies on other novel therapeutic agents have shown both biliary and renal excretion to be important elimination routes for the drug and its metabolites. nih.gov The presence of fluorine in a molecule can sometimes influence its excretion pathway, as seen with some fluorinated drugs where both fecal and urinary excretion are significant. mdpi.com

Comparative Metabolism Across Relevant Animal Models

Comparative metabolism studies across different animal species are crucial for selecting the most appropriate animal model for predicting human pharmacokinetics and toxicity. researchgate.net While no direct comparative metabolic data for this compound exists, general species differences in drug metabolism are well-documented.

There can be significant interspecies differences in the expression and activity of CYP enzymes. researchgate.net For example, the catalytic activity of CYP1A, CYP2C, CYP2D, and CYP3A subfamilies can vary considerably between mice, rats, dogs, monkeys, and humans. researchgate.net A study on another compound, Posiphen, showed that while the absorption and metabolism were generally similar across mice, rats, dogs, and humans, the half-life increased with the size of the species. mdpi.comresearchgate.net

For this compound, it would be expected that the major metabolic pathways (N-deallylation, hydroxylation, amide hydrolysis) would be qualitatively similar across common preclinical species (e.g., rat, mouse, dog). However, the quantitative differences in the formation of various metabolites could be significant. For instance, the rate of N-deallylation versus aromatic hydroxylation might differ between rats and dogs. A study on a different propanamide derivative, ETN101, showed similar metabolic stability in humans, rats, and monkeys, while it was more stable in mice and dogs, highlighting the importance of species selection. nih.gov

Analytical Method Development for Research Applications

Development of Chromatographic Methods for Quantification in Research Samples (e.g., LC-MS/MS in biological matrices from animal studies)

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for quantifying low concentrations of compounds in complex biological matrices, such as blood and urine, from preclinical animal studies. nih.govnih.gov The high sensitivity and selectivity of LC-MS/MS allow for accurate measurement even at sub-ng/mL levels. nih.govresearchgate.net

A typical method development for N-allyl-3-(4-fluorophenyl)propanamide would involve several key steps. First, a sample preparation technique like Solid Phase Extraction (SPE) would be optimized to isolate the analyte from matrix interferences like proteins and salts. nih.govnih.gov Chromatographic separation would likely be achieved using a C18 reversed-phase column with a gradient elution program. nih.govnih.gov The mobile phase would typically consist of an aqueous component with a buffer like ammonium (B1175870) formate (B1220265) and an organic modifier such as acetonitrile (B52724) or methanol, both containing a small percentage of formic acid to facilitate protonation and improve ionization efficiency. nih.govnih.gov

The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte. nih.gov For quantitative analysis, a stable isotope-labeled internal standard would ideally be used to correct for any variability during sample preparation and analysis. Method validation would be performed according to established guidelines to assess parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Quantification in Biological Samples The following table presents potential starting parameters for an analytical method, which would require optimization for this compound.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Sample Preparation | Solid Phase Extraction (SPE) with C18 cartridge | nih.govnih.gov |

| LC Column | Reversed-phase C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) | nih.gov |

| Mobile Phase A | 0.1% Formic Acid in 5 mM Ammonium Acetate in Water | nih.gov |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | nih.govnih.gov |

| Flow Rate | 0.3 - 0.5 mL/min | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| MS Analysis Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Limit of Quantification (LOQ) | Potentially in the low ng/mL to pg/mL range | nih.govnih.gov |

Advanced Spectroscopic Techniques for Structural Confirmation (e.g., High-Resolution Mass Spectrometry)

Confirming the chemical structure of a synthesized compound is a critical step. While LC-MS/MS is used for quantification, High-Resolution Mass Spectrometry (HRMS) techniques, such as Quadrupole Time-of-Flight (QTOF) or Orbitrap MS, are essential for structural elucidation and confirmation. researchgate.netcfsre.org HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. mmu.ac.uk Fragmentation analysis (MS/MS) in HRMS instruments helps to piece together the different components of the molecule, confirming its connectivity. mmu.ac.uk

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool. nih.gov For this compound, a suite of NMR experiments would be employed.

¹H NMR: Would confirm the presence and connectivity of all hydrogen atoms, showing characteristic signals for the allyl group, the propanamide backbone, and the fluorophenyl ring. mdpi.com

¹³C NMR: Would identify all unique carbon atoms in the molecule. mdpi.com

¹⁹F NMR: Is particularly important for fluorinated compounds, providing a distinct signal that confirms the presence and chemical environment of the fluorine atom on the phenyl ring. mmu.ac.uk

Infrared (IR) spectroscopy can also be used to identify key functional groups, such as the amide C=O and N-H stretches and the C=C bond of the allyl group. mmu.ac.uk

Table 2: Key Spectroscopic Features for Structural Confirmation

| Technique | Expected Observation for this compound | Reference |

|---|---|---|

| HRMS | Accurate mass measurement of the [M+H]⁺ ion, confirming the elemental formula C₁₂H₁₅FNO. Fragmentation pattern consistent with the propanamide structure. | researchgate.netmmu.ac.uk |

| ¹H NMR | Signals corresponding to aromatic protons (fluorophenyl ring), vinyl and methylene (B1212753) protons (allyl group), and ethyl protons (propanamide chain). | mdpi.com |

| ¹³C NMR | Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), and aliphatic carbons of the allyl and propanamide moieties. | mdpi.com |

| ¹⁹F NMR | A single resonance confirming the presence of the fluorine atom. | mmu.ac.uk |

| FTIR | Characteristic absorption bands for the amide N-H and C=O groups, and C-F bond. | mmu.ac.uk |

Methods for Purity and Impurity Profiling of Research-Grade Compound

Ensuring the purity of a research-grade compound is vital for the integrity of experimental results. Impurity profiling involves the identification and quantification of any unintended chemical substances in the sample. nih.gov These impurities can arise from the synthetic process (e.g., starting materials, reagents, by-products) or from degradation of the compound. nih.govnih.gov

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for purity assessment. nih.gov A method would be developed to separate the main compound peak from all potential impurities. The purity is typically expressed as a percentage of the main peak area relative to the total area of all peaks.

For impurity identification, LC-MS is the most powerful tool. nih.gov It allows for the detection of impurities at very low levels and provides mass information that helps in their structural identification. In cases where synthetic routes are known, potential impurities can be predicted. For example, in the synthesis of related fentanyl compounds, impurities can arise from starting materials like 4-anilinopiperidine (4-AP) or from side reactions. researchgate.netcfsre.org Regulatory bodies like the International Conference on Harmonisation (ICH) provide guidelines on the thresholds for reporting, identifying, and qualifying impurities in active pharmaceutical ingredients. nih.govscirp.org

Table 3: Potential Process-Related Impurities and Analytical Methods

| Potential Impurity Type | Example | Primary Analytical Technique | Reference |

|---|---|---|---|

| Unreacted Starting Material | 3-(4-fluorophenyl)propanoic acid or Allylamine (B125299) | HPLC-UV, LC-MS | nih.gov |

| Synthetic By-product | Products from side-reactions or over-alkylation | LC-MS, GC-MS | researchgate.net |

| Residual Solvents | e.g., Acetonitrile, Dichloromethane | Headspace Gas Chromatography (GC) | scirp.org |

| Degradation Products | Hydrolysis or oxidation products | Stability-indicating HPLC, LC-MS | nih.gov |

Stability Studies of this compound in Research Formulations and Solvents

Stability testing is crucial to understand how a compound behaves under various storage and experimental conditions. Forced degradation studies are performed to identify likely degradation pathways and to develop a stability-indicating analytical method. nih.gov This involves subjecting the compound to harsh conditions such as acid, base, oxidation, heat, and light. nih.govresearchgate.net

Based on studies of the structurally related compound fentanyl, this compound might exhibit specific degradation patterns. For instance, fentanyl is known to be stable under basic and photolytic conditions but degrades under acidic, oxidative, and thermal stress. nih.gov Acid hydrolysis of the amide bond could be a potential degradation pathway for this compound. nih.govresearchgate.net Oxidation, for example with hydrogen peroxide, could potentially lead to the formation of an N-oxide derivative. nih.gov

A stability-indicating HPLC method is one that can effectively separate the intact compound from all its degradation products, allowing for an accurate assay of the parent compound over time. The peak purity of the main compound peak would be assessed using a photodiode array (PDA) detector or by LC-MS to ensure it is free from co-eluting degradants. The information gathered is essential for determining appropriate storage conditions, shelf-life in research formulations (e.g., DMSO stock solutions), and compatibility with various solvents.

Table 4: Summary of a Hypothetical Forced Degradation Study This table is based on known degradation pathways of the related compound, fentanyl.

| Stress Condition | Expected Outcome for this compound | Potential Degradant(s) | Reference |

|---|---|---|---|

| Acidic (e.g., 0.1M HCl) | Degradation expected | Hydrolysis product: 3-(4-fluorophenyl)propanoic acid and allylamine | nih.govresearchgate.net |

| Basic (e.g., 0.1M NaOH) | Likely stable | No significant degradation | nih.gov |

| Oxidative (e.g., 3% H₂O₂) | Degradation expected | N-oxide formation | nih.gov |

| Thermal (e.g., 80°C) | Potential for degradation | Various cleavage products | nih.gov |

| Photolytic (ICH Q1B) | Likely stable | No significant degradation | nih.gov |

Future Directions and Translational Research Perspectives Pre Clinical for N Allyl 3 4 Fluorophenyl Propanamide

While N-allyl-3-(4-fluorophenyl)propanamide is a distinct chemical entity, its preclinical development trajectory is currently not delineated in publicly available literature. However, by analyzing its structural components—the N-allyl group, the propanamide linker, and the 4-fluorophenyl moiety—we can project a series of rational future directions for its preclinical evaluation. This prospective analysis is based on established principles in medicinal chemistry and the developmental pathways of analogous compounds.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-allyl-3-(4-fluorophenyl)propanamide, and what key reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via coupling reactions between allyl amines and substituted propanamide intermediates. For example, a stereoselective approach involves reacting 3-(4-fluorophenyl)propanoyl chloride with allylamine derivatives under inert conditions (e.g., nitrogen atmosphere) using triethylamine as a base. Reaction temperatures (0–25°C) and solvent choice (e.g., dichloromethane or THF) critically influence yield . Similar protocols for fluorophenyl-containing propanamides highlight the importance of slow reagent addition and post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR confirm the allyl group (δ ~5.2–5.8 ppm for vinyl protons) and 4-fluorophenyl moiety (δ ~7.1–7.4 ppm for aromatic protons). F NMR detects the fluorine substituent (δ ~-115 ppm) .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] or [M-H] ions) with an error margin <5 ppm .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and identifies impurities .

Advanced Research Questions

Q. How does the allyl group in this compound influence its biochemical interactions compared to other substituents?

- Methodological Answer : Structure-activity relationship (SAR) studies on analogous fluorophenyl propanamides suggest the allyl group enhances membrane permeability due to its hydrophobic nature. For example, replacing allyl with bulkier groups (e.g., cyclopropyl) reduces activity in receptor-binding assays, while smaller groups (e.g., methyl) show lower metabolic stability. Computational docking studies (using software like AutoDock Vina) can model interactions with target proteins, guiding rational design .

Q. What challenges arise in purifying this compound, and how can they be resolved?

- Methodological Answer :

- Challenge : Co-elution of byproducts (e.g., unreacted starting materials or diastereomers) during chromatography.

- Solutions :

- Use mixed-solvent recrystallization (e.g., methylethyl ketone/hexane) to isolate crystalline forms .

- Optimize gradient elution in HPLC by adjusting pH (e.g., 0.1% trifluoroacetic acid) to improve peak resolution .

Q. How do contradictory data in spectral analysis or bioactivity assays for this compound arise, and how should researchers address them?

- Methodological Answer : Contradictions may stem from:

- Stereochemical impurities : Ensure chiral purity via chiral HPLC or optical rotation measurements ([α] values) .

- Solvent artifacts in NMR : Use deuterated solvents (e.g., CDCl) and confirm assignments via 2D NMR (COSY, HSQC) .

- Bioassay variability : Standardize cell lines and assay conditions (e.g., incubation time, temperature) across replicates. Statistical tools (e.g., ANOVA) can identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.